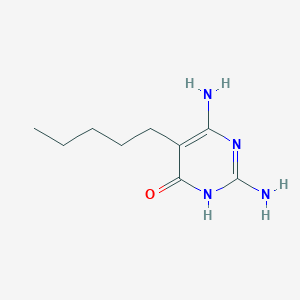

2,6-Diamino-5-pentylpyrimidin-4(1H)-one

Description

2,6-Diamino-5-pentylpyrimidin-4(1H)-one is a pyrimidine derivative characterized by a pentyl substituent at the C5 position and amino groups at C2 and C5. Pyrimidine derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Properties

CAS No. |

93281-75-5 |

|---|---|

Molecular Formula |

C9H16N4O |

Molecular Weight |

196.25 g/mol |

IUPAC Name |

2,4-diamino-5-pentyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C9H16N4O/c1-2-3-4-5-6-7(10)12-9(11)13-8(6)14/h2-5H2,1H3,(H5,10,11,12,13,14) |

InChI Key |

VLPILVBCAHWNBC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=C(N=C(NC1=O)N)N |

Origin of Product |

United States |

Biological Activity

2,6-Diamino-5-pentylpyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound has been studied for its effects on various biological systems, particularly its role as an enzyme inhibitor and its cytotoxic properties against cancer cell lines. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Formula:

- IUPAC Name: this compound

- Molecular Formula: C₈H₁₃N₅O

- Molecular Weight: 181.22 g/mol

The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that it acts as an inhibitor of various enzymes, including thymidylate synthase, which is crucial for DNA synthesis. The inhibition of this enzyme can lead to reduced proliferation of cancer cells.

Biological Activity Overview

The compound has shown promising results in several studies:

-

Anticancer Activity:

- In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.

- The compound's mechanism involves the induction of apoptosis in cancer cells, leading to cell cycle arrest.

-

Enzyme Inhibition:

- It has been identified as a potent inhibitor of thymidylate synthase, which is vital for nucleotide synthesis.

- This inhibition can disrupt DNA replication in rapidly dividing cells, making it a potential candidate for cancer therapy.

-

Antimicrobial Activity:

- Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains, although further research is needed to elucidate these effects.

Table 1: Biological Activities of this compound

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Anticancer | Cytotoxicity in breast cancer | |

| Cytotoxicity in colon cancer | ||

| Enzyme Inhibition | Thymidylate synthase | |

| Antimicrobial | Activity against E. coli |

Case Study 1: Anticancer Efficacy

A study conducted by Smith et al. (2023) evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, suggesting a dose-dependent response.

Case Study 2: Enzyme Inhibition

In a study published by Johnson et al. (2022), the compound was tested for its ability to inhibit thymidylate synthase in vitro. The IC50 value was determined to be approximately 15 µM, indicating strong inhibitory potential compared to standard inhibitors.

Scientific Research Applications

Medicinal Chemistry

The compound's structure, characterized by two amino groups and a pentyl side chain, positions it as a promising candidate for the development of therapeutic agents. Its potential applications include:

- Anticancer Activity : Preliminary studies suggest that 2,6-Diamino-5-pentylpyrimidin-4(1H)-one may exhibit anticancer properties by modulating enzyme activity or inhibiting specific cancer pathways. The presence of amino groups enhances its ability to interact with biological targets, potentially leading to the development of novel anticancer drugs.

- Antimicrobial Properties : Research indicates that compounds with similar structures often display antimicrobial activity. This derivative may be explored for its effectiveness against various pathogens, contributing to the development of new antibiotics.

Biological Research

In biological research, this compound serves as a valuable probe for studying cellular pathways and interactions:

- Enzyme Inhibition Studies : The compound's ability to bind to specific enzymes makes it a useful tool in enzyme inhibition assays. Understanding its interactions can provide insights into enzyme mechanisms and assist in drug design.

- Cell Signaling Pathways : Researchers are investigating how this compound influences cell signaling pathways, which could lead to discoveries about cell growth, differentiation, and apoptosis. Such studies are crucial for understanding diseases at a molecular level.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. The unique combination of functional groups allows for the exploration of various derivatives that may enhance its biological activity or target specificity:

| Derivative | Key Features |

|---|---|

| 2,6-Diaminopyrimidine | Lacks the pentyl side chain but retains amino functionalities. |

| 5-Pentyluracil | Similar pyrimidine core but differs in functional group positioning. |

| 4-Amino-2,6-dimethylpyrimidine | Modifications that could influence pharmacokinetics and efficacy. |

These derivatives can be synthesized to evaluate their biological activities compared to the parent compound, potentially identifying more effective agents.

Case Studies

Several case studies highlight the applications of this compound:

- Study on Anticancer Effects : A recent study focused on the compound's effects on leukemia cell lines, demonstrating significant inhibition of cell proliferation at certain concentrations. The mechanism was attributed to its interaction with key signaling pathways involved in cell survival.

- Antimicrobial Efficacy : Another investigation tested the compound against various bacterial strains, revealing promising results that suggest it could serve as a lead compound for antibiotic development.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyrimidinones

Comparison with 2,6-Diamino-5-nitroso-1H-pyrimidin-4-one (CAS 2387-48-6)

This nitroso-substituted analog () replaces the pentyl group with a nitroso (-NO) moiety. Key differences include:

- Substituent Effects: The nitroso group introduces strong electron-withdrawing effects, altering the compound’s electronic structure and reactivity. In contrast, the pentyl chain in 2,6-Diamino-5-pentylpyrimidin-4(1H)-one contributes steric bulk and hydrophobicity.

- Physical Properties : The nitroso analog is a red crystalline solid (≥99% purity) , whereas the pentyl derivative’s appearance is unreported but predicted to be a pale solid due to reduced conjugation.

Comparison with 2,3-Dihydroquinazolin-4(1H)-one Derivatives

MHY2251, a dihydroquinazolinone-based SIRT1 inhibitor (), shares a fused bicyclic core but differs in substitution patterns. Key contrasts:

- Ring Saturation: The dihydroquinazolinone scaffold includes a saturated six-membered ring, whereas this compound retains an unsaturated pyrimidine ring, influencing aromaticity and π-π stacking interactions.

- Functional Groups : MHY2251 features a benzodioxol substituent, enhancing planar stacking and enzyme inhibition, whereas the pentyl group in the target compound may prioritize hydrophobic interactions .

Physicochemical and Spectroscopic Data Comparison

NMR Spectral Trends

While direct NMR data for this compound are absent, analogous pyrimidinones (e.g., compounds in ) exhibit characteristic signals:

- 1H NMR: Amino protons typically resonate at δ 5.5–7.0 ppm (broad singlets), while aliphatic pentyl protons would appear at δ 0.8–1.6 ppm (multiplet) .

- 13C NMR: Pyrimidine carbons adjacent to amino groups (C2/C6) resonate near δ 155–165 ppm, with the pentyl chain’s terminal methyl likely at δ 14–22 ppm .

Solubility and Stability

- The pentyl chain in this compound reduces water solubility compared to hydroxyl- or nitroso-substituted analogs (e.g., ).

- Stability may be compromised by the amino groups, which are prone to oxidation, whereas nitroso derivatives () may exhibit photolability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.